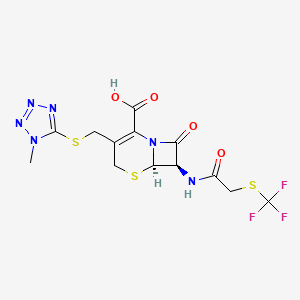

Cefazaflur

Description

Structure

3D Structure

Properties

CAS No. |

58665-96-6 |

|---|---|

Molecular Formula |

C13H13F3N6O4S3 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1 |

InChI Key |

HGXLJRWXCXSEJO-GMSGAONNSA-N |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

Other CAS No. |

58665-96-6 |

Synonyms |

cefazaflur SK and F 59962 SK and F-59962 SKF 59962 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Analysis of Cefazolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin is a first-generation cephalosporin antibiotic renowned for its efficacy against a broad spectrum of bacterial infections.[1][2] Administered parenterally, it has been a cornerstone in the treatment of skin, respiratory tract, urinary tract, and bone infections, as well as for surgical prophylaxis.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to Cefazolin, tailored for professionals in the fields of pharmaceutical research and development.

Chemical Structure and Identification

Cefazolin is a semi-synthetic cephalosporin characterized by a beta-lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid nucleus.[3] Its unique antibacterial spectrum and pharmacokinetic profile are conferred by the specific side chains attached to this core.

The chemical structure of Cefazolin is formally named (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

Key Structural Features:

-

Cephem Nucleus: The bicyclic core structure essential for its antibacterial activity.

-

(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl side chain: Located at position 3, this group influences the drug's metabolic stability and spectrum of activity.

-

(1H-tetrazol-1-yl)acetamido side chain: Attached at position 7, this moiety is crucial for its potent antibacterial action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cefazolin is fundamental for formulation development, analytical method design, and pharmacokinetic studies. The following table summarizes key quantitative data for Cefazolin and its commonly used sodium salt.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₈O₄S₃ | |

| Molecular Weight | 454.51 g/mol | |

| CAS Number | 25953-19-9 | |

| Melting Point | 198-200 °C (decomposes) | |

| pKa (Strongest Acidic) | 2.84 | |

| pKa (Strongest Basic) | 0.26 | |

| Solubility | Water: Freely soluble (as sodium salt) | |

| DMSO: ~20 mg/mL (as sodium salt) | ||

| Dimethylformamide: ~20 mg/mL (as sodium salt) | ||

| Ethanol: Very slightly soluble | ||

| Chloroform: Very slightly soluble | ||

| UV λmax | 275 nm |

Note: Data for Cefazolin sodium salt may vary slightly from the free acid form.

Mechanism of Action

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of Cefazolin to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Mechanism of action of Cefazolin.

Experimental Protocols

Synthesis of Cefazolin

The synthesis of Cefazolin typically involves the acylation of 7-aminocephalosporanic acid (7-ACA) with a derivative of tetrazolylacetic acid, followed by the substitution of the acetoxy group at the 3-position with 5-mercapto-1-methyltetrazole. A general synthetic scheme is outlined below.

Materials:

-

7-aminocephalosporanic acid (7-ACA)

-

1H-tetrazole-1-acetic acid

-

Pivaloyl chloride

-

Triethylamine

-

Dichloromethane

-

5-mercapto-1-methyltetrazole

Procedure:

-

Activation of Tetrazolylacetic Acid: In a reaction vessel, dissolve 1H-tetrazole-1-acetic acid in dichloromethane and cool the mixture. Add triethylamine, followed by the slow addition of pivaloyl chloride at a low temperature (e.g., -40 to -50 °C) to form the mixed anhydride.

-

Acylation of 7-ACA: In a separate vessel, suspend 7-ACA in dichloromethane and add triethylamine to facilitate dissolution. Cool this solution.

-

Coupling Reaction: Add the prepared mixed anhydride solution to the 7-ACA solution while maintaining a low temperature. The reaction mixture is stirred to allow for the acylation of the amino group of 7-ACA.

-

Substitution Reaction: Introduce 5-mercapto-1-methyltetrazole to the reaction mixture. This step displaces the acetoxy group at the 3-position of the cephem nucleus.

-

Isolation and Purification: After the reaction is complete, the Cefazolin acid is isolated. This can be achieved through extraction and precipitation techniques. The crude product is then purified, often by recrystallization, to yield the final product.

This is a generalized protocol based on published synthetic methods. Specific reaction conditions, such as temperature, reaction times, and purification methods, may vary.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis of Cefazolin in pharmaceutical formulations and biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph equipped with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., monobasic sodium phosphate) and an organic modifier (e.g., acetonitrile). A common ratio is 83:17 (buffer:acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of Cefazolin reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 500 µg/mL). Further dilute the stock solution to prepare a series of working standard solutions of known concentrations.

-

Sample Preparation: For pharmaceutical formulations, dissolve the sample in the mobile phase to obtain a solution with a concentration within the linear range of the assay. For biological samples, a protein precipitation step followed by filtration is typically required.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: The concentration of Cefazolin in the sample is determined by comparing the peak area of the analyte with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions.

Workflow for HPLC analysis of Cefazolin.

Conclusion

Cefazolin remains a clinically significant antibiotic. A comprehensive understanding of its chemical structure, physicochemical properties, and analytical methods is paramount for ensuring its quality, safety, and efficacy. The information presented in this guide serves as a valuable resource for scientists and professionals involved in the research, development, and quality control of Cefazolin-containing products.

References

The Synthesis and Purification of Cefazolin: A Technical Guide

An in-depth exploration of the chemical and enzymatic pathways for the synthesis of the essential cephalosporin antibiotic, Cefazolin, and a review of its purification methodologies.

Introduction

Cefazolin, a first-generation cephalosporin, remains a cornerstone antibiotic for the treatment of various bacterial infections and as a prophylactic agent in surgical procedures. Its broad spectrum of activity against Gram-positive and some Gram-negative organisms has secured its place on the World Health Organization's List of Essential Medicines. This technical guide provides a detailed overview of the primary synthesis routes and purification strategies employed in the production of Cefazolin, intended for researchers, scientists, and professionals in the field of drug development and manufacturing.

Cefazolin Synthesis: Chemical and Enzymatic Approaches

The industrial synthesis of Cefazolin can be broadly categorized into two main approaches: traditional chemical synthesis and more contemporary enzymatic methods. Each pathway presents distinct advantages and challenges in terms of yield, purity, cost-effectiveness, and environmental impact.

Chemical Synthesis

The conventional chemical synthesis of Cefazolin typically involves the acylation of a cephalosporin nucleus. A common route starts from 7-aminocephalosporanic acid (7-ACA). One method involves the reaction of 7-ACA with 1H-tetrazole-1-acetic acid (TAA) in a suitable solvent, such as methylene chloride, often utilizing a catalyst like pivaloyl chloride.[1] This process involves the formation of a mixed acid anhydride for the acylation step.[1]

Another chemical pathway involves the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA). This can be achieved using reactive derivatives of 1H-tetrazol-1-acetic acid, such as 1H-tetrazol-1-acetyl chloride.[2][3] These reactions are often carried out under anhydrous conditions and at low temperatures to manage reactivity and minimize side-product formation.[2]

A "one-pot" synthetic method has also been described, where 7-ACA is reacted with 1H-tetrazole-1-acetic acid to form an intermediate, which then reacts with 5-mercapto-1-methyltetrazole without the need for isolation of the intermediate. This approach simplifies the process and can lead to higher yields and reduced solvent usage.

Recently, continuous-flow manufacturing has been explored as a more efficient alternative to traditional batch processing. This method allows for a more streamlined and controlled synthesis, potentially reducing waste and production costs.

Enzymatic Synthesis

Enzymatic synthesis offers a greener and more specific alternative to chemical methods. This approach typically utilizes immobilized enzymes to catalyze the acylation of the cephalosporin core. A key enzyme in this process is a type of penicillin amidase or cephalosporin-acid synthetase.

One prominent enzymatic method involves the acylation of 7-amino-3-(5-methyl-l,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with a tetrazole-containing acetic acid in the presence of an immobilized biocatalyst. This reaction is typically carried out in an aqueous medium under mild pH and temperature conditions, which reduces the need for harsh organic solvents and extreme temperatures. Optimized enzymatic processes have reported high yields of Cefazolin, reaching 92-95%. The use of immobilized enzymes also allows for their recovery and reuse over multiple cycles, enhancing the economic viability of the process.

Key Experimental Protocols

General Chemical Synthesis via Acylation of 7-ACA

-

Preparation of Tetrazole Acetic Acid (TAA) Salt: TAA is reacted with triethylamine in isopropyl alcohol. The mixture is heated and then cooled, followed by the addition of methylene chloride.

-

Preparation of 7-ACA-TD Salt Solution: 7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA) salt is dissolved in dimethylformamide with the addition of diethylamine.

-

Acylation: The TDA solution is added to the mixed acid anhydride of TAA at a low temperature (e.g., -50°C). The reaction is agitated for a set period while maintaining a specific pH range.

-

Crystallization of Cefazolin Free Acid: Water is added to the reaction mixture, leading to the formation of two layers. The pH of the aqueous layer is adjusted to facilitate the crystallization of the free acid form of Cefazolin.

-

Formation of Cefazolin Sodium Salt: The isolated Cefazolin free acid is dissolved in a suitable solvent like dimethylacetamide, and this solution is added to a solution of a sodium salt (e.g., sodium acetate) in a solvent mixture to precipitate the Cefazolin sodium salt.

General Enzymatic Synthesis of Cefazolin

-

Enzyme Immobilization: A suitable enzyme, such as penicillin G amidase from E. coli, is immobilized on a solid support.

-

Reaction Setup: The acylation reaction is carried out in an aqueous solution containing 7-amino-3-[(methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA) or its salt and a tetrazole-containing acetic acid.

-

Reaction Conditions: The reaction is maintained at a controlled pH (typically between 6.0 and 8.0) and temperature (between -20°C and 40°C, preferably 0-10°C).

-

Product Isolation: Upon completion of the reaction, the pH of the solution is lowered to below 3.5 by the addition of an acid. This causes the Cefazolin to precipitate out of the solution.

-

Purification: The precipitated Cefazolin is then collected and can be further purified.

Purification of Cefazolin

The purification of Cefazolin is critical to ensure the final product meets the stringent purity requirements for pharmaceutical use. The primary methods employed are crystallization and chromatographic techniques.

Crystallization

Crystallization is a key step in both the isolation and purification of Cefazolin. Cefazolin sodium can be crystallized into different forms, with the monohydrate and pentahydrate (α-form) being notable.

A common procedure involves dissolving the crude Cefazolin free acid in a water-miscible organic solvent, such as dimethylacetamide, and adding this solution to a solution containing a sodium cation donor (e.g., sodium acetate in ethanol). The presence of a specific amount of water (3-7% by volume) in the final mixed solution is crucial for obtaining the desired crystalline form.

The purification of Cefazolin acid can also be achieved by a process of dissolution in purified water with pH adjustment, followed by extraction with an organic solvent, and then controlled precipitation by adding acetone, a buffer solution, and adjusting the pH with an acid.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is extensively used for the analysis and purification of Cefazolin and for the detection and isolation of impurities. Reversed-phase HPLC methods using C18 columns are commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Gradient elution can be used to effectively separate Cefazolin from its impurities. Preparative HPLC can be utilized to isolate impurities for characterization or to obtain highly pure Cefazolin on a larger scale.

Data Summary

| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity | Reference |

| Chemical Synthesis | 7-ACA | 1H-tetrazole-1-acetic acid, pivaloyl chloride | Methylene chloride, low temperature | >100% (crude) | 98% (as per BP/USP) | |

| Chemical Synthesis | TDA solvate | 1H-tetrazole-1-acetyl chloride | N,N-dimethylacetamide | - | - | |

| Enzymatic Synthesis | TDA | Immobilized cephalosporin-acid synthetase | Aqueous, stepwise pH gradient | 92-95% | - | |

| Enzymatic Synthesis | TDA | Penicillin G amidase | Aqueous, pH 6-8, 0-10°C | 88.2% (overall molar) | 99.5% (HPLC) |

Visualizing the Processes

To better illustrate the workflows, the following diagrams outline the key stages in Cefazolin synthesis and purification.

Figure 1: A simplified workflow of the chemical synthesis of Cefazolin.

Figure 2: A generalized workflow for the enzymatic synthesis of Cefazolin.

References

The Enduring Efficacy of Cefazolin: An In-Depth Analysis of its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin, has remained a cornerstone in the antibacterial armamentarium for decades. Its clinical utility, particularly against Gram-positive cocci, is well-established, making it a frequent choice for surgical prophylaxis and the treatment of skin and soft tissue infections. This technical guide provides a comprehensive overview of the biological activity of Cefazolin against Gram-positive bacteria, delving into its mechanism of action, spectrum of activity, and the molecular underpinnings of resistance. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this important antimicrobial agent.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefazolin exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability.[1][2][3][4] Like other β-lactam antibiotics, Cefazolin's primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[5] Peptidoglycan, a heteropolymer of N-acetylglucosamine and N-acetylmuramic acid cross-linked by short peptides, provides mechanical strength to the cell wall.

The key steps in Cefazolin's mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefazolin covalently binds to the active site of PBPs.

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.

-

Cell Wall Destabilization: The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall.

-

Bacterial Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Spectrum of Activity and Quantitative Data

Cefazolin demonstrates potent activity against a wide range of Gram-positive bacteria, particularly staphylococci and streptococci. It is a primary therapeutic option for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefazolin against key Gram-positive pathogens. MIC values are a critical measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Gram-Positive Bacterium | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | ≤0.25 - 2 | 0.5 - 1 | 1 - 2 |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 16 - >1024 | 64 | 256 |

| Streptococcus pneumoniae | ≤0.06 - 2 | 0.25 | 1 |

| Streptococcus pyogenes (Group A Streptococcus) | ≤0.015 - 0.125 | 0.03 | 0.06 |

| Enterococcus faecalis | 16 - >64 | >32 | >64 |

Note: MIC values can vary depending on the testing methodology and geographical location of the isolates. The data presented is a synthesis from multiple sources for comparative purposes.

Mechanisms of Resistance in Gram-Positive Bacteria

The emergence of resistance to Cefazolin and other β-lactam antibiotics is a significant clinical concern. The primary mechanisms of resistance in Gram-positive bacteria include:

-

Production of β-Lactamases: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of Cefazolin, rendering the antibiotic inactive. In Staphylococcus aureus, the production of penicillinase (a type of β-lactamase) is a major contributor to resistance.

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a decreased binding affinity of Cefazolin for its target. A notable example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for a modified PBP (PBP2a) that has a very low affinity for most β-lactam antibiotics, including Cefazolin.

-

The Cefazolin Inoculum Effect (CIE): Some strains of MSSA exhibit a phenomenon where the MIC of Cefazolin increases significantly with a higher bacterial inoculum. This is often associated with the hyperproduction of certain types of β-lactamases (e.g., Type A) that can effectively degrade Cefazolin at high bacterial densities.

Bacterial Signaling and Stress Responses

While Cefazolin's primary mechanism is the direct inhibition of cell wall synthesis, this action induces a significant stress response in the bacterial cell. In Staphylococcus aureus, the inhibition of peptidoglycan synthesis triggers the VraTSR three-component signaling system . This system acts as a sentinel for cell wall integrity.

-

Sensing Cell Wall Damage: The VraS sensor kinase detects perturbations in the cell wall synthesis process.

-

Signal Transduction: Upon sensing damage, VraS autophosphorylates and then transfers the phosphate group to the VraR response regulator. The VraT protein is also essential for the full activation of this system.

-

Transcriptional Regulation: Phosphorylated VraR acts as a transcriptional activator, upregulating the expression of a regulon of genes involved in cell wall synthesis and repair. This "cell wall stress stimulon" is an attempt by the bacterium to counteract the effects of the antibiotic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of Cefazolin.

1. Preparation of Cefazolin Stock Solution:

-

Weigh a precise amount of Cefazolin analytical standard powder.

-

Dissolve in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

2. Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the Cefazolin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

The final volume in each well should be 50 µL, with Cefazolin concentrations typically ranging from 128 µg/mL to 0.06 µg/mL.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium on a suitable agar plate, select several morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Add 50 µL of the final bacterial inoculum to each well of the microdilution plate (except the sterility control), bringing the total volume to 100 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cefazolin that completely inhibits visible growth of the organism.

Conclusion

Cefazolin remains a vital antimicrobial agent for the treatment of infections caused by susceptible Gram-positive bacteria. Its well-understood mechanism of action, predictable spectrum of activity, and extensive clinical history underscore its continued importance. However, the ongoing challenge of antimicrobial resistance necessitates a thorough understanding of the molecular mechanisms by which bacteria evade the effects of Cefazolin. For researchers and drug development professionals, a deep appreciation of its biological activity, coupled with standardized methodologies for its evaluation, is essential for the development of new therapeutic strategies and the preservation of the efficacy of this enduring antibiotic.

References

- 1. Cefazolin potency against methicillin-resistant Staphylococcus aureus: a microbiologic assessment in support of a novel drug delivery system for skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmilabs.com [jmilabs.com]

- 4. Understanding Cefazolin Reporting for Enterobacteriaceae | CLSI [clsi.org]

- 5. Rationale for Eliminating Staphylococcus Breakpoints for β-Lactam Agents Other Than Penicillin, Oxacillin or Cefoxitin, and Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Cefazolin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefazolin is a first-generation cephalosporin antibiotic renowned for its efficacy against Gram-positive bacteria and its widespread use in surgical prophylaxis.[1] Patented in 1967 and introduced for commercial use in 1971, Cefazolin marked a significant advancement in the cephalosporin class of antibiotics.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and key experimental methodologies related to Cefazolin.

Discovery and Development Timeline

The development of Cefazolin is a part of the broader history of cephalosporin discovery, which began with the isolation of Cephalosporin C from the fungus Cephalosporium acremonium in 1953.[2] The subsequent isolation of the 7-aminocephalosporanic acid (7-ACA) nucleus in 1962 paved the way for the creation of semi-synthetic cephalosporins with improved properties.[2] Cefazolin was discovered in 1969 as a result of these efforts.[2]

Mechanism of Action

Cefazolin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Cefazolin is a group of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, Cefazolin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Signaling Pathway Diagram

Caption: Cefazolin's mechanism of action.

Synthesis of Cefazolin

Cefazolin can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

The chemical synthesis of Cefazolin sodium typically involves the acylation of 7-amino-3-(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl-3-cephem-4-carboxylic acid (TDA) with 1H-tetrazole-1-acetic acid.

-

Formation of 7-ACA-TD salt: Suspend 2-Mercapto-5-methyl-1,3,4-thiadiazole (28.0 g) and boric acid (21.3 g) in 220 mL of distilled water. Add triethylamine (20.0 mL) and heat to 70-72°C with vigorous stirring. Add 7-aminocephalosporanic acid (7-ACA) (20.0 g) and maintain at 70-72°C for 1 hour. Cool the mixture to 20°C and adjust the pH to 4.8.

-

Preparation of mixed acid anhydride: Dissolve 1H-tetrazole-1-acetic acid (10.0 g) in 20 mL of isopropyl alcohol (IPA) and add triethylamine (16 mL). Stir for 30 minutes at 65-70°C. Cool to room temperature, add 120 mL of methylene chloride, and adjust the pH to 7.2-7.5. Add dimethylacetamide (5.0 mL) and pyridine (0.1 mL). Add pivaloyl chloride (16 mL), pre-cooled to -45°C, and stir for 1.5 hours at -30°C.

-

Acylation: Add the 7-ACA-TD salt solution to the mixed acid anhydride.

-

Crystallization and Salt Formation: Transfer the reaction mixture and add 500 mL of water. Separate the aqueous layer, heat to 35°C, and adjust the pH to 2.4 with hydrochloric acid. Cool to 0-5°C to precipitate Cefazolin free acid. To form the sodium salt, dissolve the free acid in dimethylacetamide and add it dropwise to a solution of sodium acetate in water and isopropyl alcohol.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis. This method utilizes an immobilized enzyme, such as cephalosporin-acid synthetase, to catalyze the acylation of TDA.

-

Enzyme Immobilization: Immobilize recombinant cephalosporin-acid synthetase from E. coli on a suitable carrier.

-

Reaction Setup: In a temperature and pH-controlled reactor, suspend the TDA aliquot in a buffer solution (e.g., 0.3 M sodium phosphate buffer).

-

Enzymatic Acylation: Add the immobilized enzyme and the acylating agent (e.g., methyl ester of 1(H)-tetrazolylacetic acid). Maintain the pH at an optimal level (e.g., stepwise gradient from 8.3) to ensure solubility of reactants and progression of the reaction.

-

Product Isolation: After the reaction is complete, separate the immobilized enzyme by filtration for reuse. Isolate Cefazolin from the reaction mixture. The final reaction mixture typically contains Cefazolin, unreacted TDA, and the by-product 1(H)-tetrazolylacetic acid.

Synthesis Workflow Diagram

Caption: Chemical vs. Enzymatic Synthesis of Cefazolin.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of Cefazolin is characterized by high serum levels and rapid urinary excretion.

| Parameter | Value | Reference |

| Elimination Half-life | ~1.8 hours (IV) | |

| Protein Binding | 36.2 ± 5.3% | |

| Renal Clearance | High | |

| Volume of Distribution (V1) | 0.116 ± 0.013 L/kg | |

| Volume of Distribution (V2) | 0.177 ± 0.011 L/kg | |

| Serum Clearance (CL) | 0.0037 ± 0.0002 L/kg/min |

In Vitro Antimicrobial Activity

Cefazolin demonstrates potent activity against many Gram-positive cocci and some Gram-negative bacilli.

| Organism | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus (MSSA) | ≤1 - 2 | |

| Streptococcus pneumoniae | ≤0.25 | |

| Streptococcus pyogenes | ≤0.25 | |

| Escherichia coli | 4 - 8 | |

| Klebsiella pneumoniae | 4 - 8 | |

| Proteus mirabilis | 4 - 8 |

Key Experimental Methodologies

Determination of Pharmacokinetics by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying Cefazolin concentrations in biological matrices.

-

Sample Preparation: Precipitate proteins from serum samples. The supernatant is then filtered.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., µBondapak® C18, 3.5 µm, 4.6 mm × 75 mm).

-

Mobile Phase: A mixture of acetonitrile and monobasic sodium phosphate buffer.

-

Flow Rate: 1.0 mL/minute.

-

Detection: UV detector at 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: Generate a standard curve by running known concentrations of Cefazolin. Determine the concentration in unknown samples by comparing their peak areas to the standard curve.

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

-

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Plate Preparation: Serially dilute Cefazolin in CAMHB in a microtiter plate to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.

Experimental Workflows Diagram

Caption: Workflow for Pharmacokinetic and In Vitro Studies.

Clinical Development and Applications

Clinical trials have established Cefazolin as a safe and effective agent for the treatment of various bacterial infections and, most notably, for surgical site infection (SSI) prophylaxis. Its favorable pharmacokinetic profile, potent anti-staphylococcal activity, and relatively low cost have made it a cornerstone of perioperative antibiotic regimens.

Conclusion

From its initial discovery as a semi-synthetic derivative of the cephalosporin nucleus to its current status as an essential medicine, the development of Cefazolin represents a significant success in antibiotic research. Its well-characterized mechanism of action, established synthesis routes, and extensive clinical validation underscore its enduring importance in the management of bacterial infections. This guide has provided a comprehensive technical overview intended to serve as a valuable resource for professionals in the field of drug discovery and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Cefazolin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazolin sodium, a first-generation cephalosporin antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy and safety profile are intrinsically linked to its fundamental physicochemical properties. This technical guide provides an in-depth analysis of these characteristics, offering a critical resource for researchers, scientists, and professionals involved in drug development, formulation, and quality control. The document details the molecular structure, solubility, stability, and crystalline properties of Cefazolin sodium, supported by structured data tables, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties

Cefazolin sodium is the sodium salt of a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] A thorough understanding of its basic chemical and physical data is essential for its handling, formulation, and analytical characterization.

General Properties

The fundamental identifiers and properties of Cefazolin sodium are summarized in the table below. It is a white to off-white crystalline powder.[2]

| Property | Value | Reference(s) |

| Chemical Name | Sodium (6R,7R)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3][4] |

| Molecular Formula | C₁₄H₁₃N₈NaO₄S₃ | [5] |

| Molecular Weight | 476.49 g/mol | |

| CAS Number | 27164-46-1 | |

| Appearance | White to Off-White Crystalline Powder | |

| Melting Point | ~190 °C (with decomposition) | |

| pKa (Strongest Acidic) | 2.84 | |

| pKa (Strongest Basic) | 0.26 | |

| UV Absorbance (λmax) | ~272 nm |

Solubility Profile

The solubility of Cefazolin sodium is a critical parameter for its formulation, particularly for parenteral administration. It is very soluble in water and exhibits varying degrees of solubility in different organic solvents.

| Solvent | Descriptive Term | Quantitative Value (approx.) | Temperature (K) | Reference(s) |

| Water | Very Soluble | >100 mg/mL | 298 (25°C) | |

| 0.1 M Sodium Hydroxide | Easily Soluble | - | 298 (25°C) | |

| Phosphate Buffered Saline (PBS, pH 7.2) | Soluble | ~10 mg/mL | - | |

| Methanol | Slightly Soluble | - | 298 (25°C) | |

| Ethanol | Very Slightly Soluble | - | 298 (25°C) | |

| Acetone | Slightly Soluble | - | 298 (25°C) | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 mg/mL | - | |

| N,N-Dimethylformamide (DMF) | Soluble | ~20 mg/mL | - | |

| Dichloromethane | Practically Insoluble | Lowest among tested solvents | 275-310 | |

| Chloroform | Practically Insoluble | - | 298 (25°C) | |

| Ethyl Ether | Practically Insoluble | - | 298 (25°C) |

Note: The solubility of Cefazolin sodium pentahydrate in solvents like dichloromethane, 1-butanol, 1-propanol, ethanol, methanol, and N,N-dimethylformamide generally increases with a rise in temperature.

Stability Profile

The stability of Cefazolin sodium is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents. It is crucial to control these factors to maintain the drug's potency and safety.

| Condition | Vehicle/Solvent | Stability Finding | Reference(s) |

| pH | Aqueous Solutions | More stable in acidic pH (e.g., 4.5) compared to alkaline pH. | |

| Temperature (Refrigerated) | 0.9% NaCl, D5W, Artificial Tears | Stable for up to 30 days at 4-5°C. | |

| Temperature (Room) | 0.9% NaCl, D5W | Stable for at least 72 hours (21-25°C) after refrigeration. Reconstituted solutions are stable for 24 hours. | |

| Temperature (Frozen) | Sterile Water for Injection, D5W, 0.9% NaCl | Stable for up to 12 weeks at -20°C. Retains at least 90% potency after freeze-thaw cycle via microwave. | |

| Light Exposure | Aqueous Solutions | May discolor upon exposure to light; long-term UV exposure can cause degradation. | |

| Solid State | Crystalline Solid | Stable for at least 2 years when stored at -20°C. |

Crystalline Structure and Polymorphism

Cefazolin sodium can exist in different solid-state forms, including crystalline and amorphous states. The crystalline forms can exist as various hydrates, which impacts the material's stability and handling properties.

-

α-form (Pentahydrate) : This form is a pentahydrate and is known to be more stable against light compared to the lyophilizate and β-crystals. It exhibits sharp X-ray diffraction peaks.

-

β-form (3/2 Hydrate) : Another crystalline hydrate form.

-

Amorphous Form : This form lacks a defined crystal lattice and shows a diffuse halo in X-ray diffraction patterns. It has been shown to be less chemically stable than crystalline forms.

The specific crystalline form can influence properties such as solubility and stability, making control over the crystallization process critical during manufacturing.

Mechanism of Action

Cefazolin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the covalent binding of Cefazolin to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The acylation of PBPs by Cefazolin inactivates them, preventing the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

Caption: Mechanism of action of Cefazolin sodium.

Experimental Protocols

The following sections outline generalized methodologies for determining key physicochemical properties of Cefazolin sodium, based on standard pharmaceutical analysis techniques.

Stability-Indicating HPLC Method

This protocol describes a common approach for assessing the stability of Cefazolin sodium and quantifying it in the presence of degradation products.

Caption: Experimental workflow for HPLC stability analysis.

Methodology:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (commonly acetonitrile) and an aqueous buffer (such as monobasic sodium phosphate) is employed. A typical ratio is 17:83 (acetonitrile:buffer). The pH may be adjusted as needed.

-

Flow Rate: An isocratic flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength of 254 nm or 270 nm is suitable for Cefazolin.

-

Temperature: Analysis is generally performed at room temperature.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of USP Cefazolin Reference Standard in the mobile phase or a suitable solvent. Further dilute to a known concentration within the linear range of the assay (e.g., 5-100 µg/mL).

-

Sample Solution: Accurately weigh the Cefazolin sodium powder, dissolve it in the mobile phase, and sonicate briefly to ensure complete dissolution. Dilute to the same concentration as the standard solution.

-

Filter all solutions through a 0.45 µm filter before injection into the HPLC system.

-

-

Forced Degradation (for Method Validation):

-

To demonstrate the stability-indicating nature of the method, subject the sample solution to stress conditions such as acid (0.1 N HCl), base (0.1 N NaOH), oxidation (H₂O₂), heat, and light.

-

Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main Cefazolin peak.

-

-

Analysis and Calculation:

-

Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

-

Calculate the amount of Cefazolin sodium in the sample by comparing the peak area of the sample to the peak area of the standard.

-

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of Cefazolin sodium in a given solvent.

Methodology:

-

Preparation: Add an excess amount of Cefazolin sodium powder to a series of vials containing a known volume of the desired solvent (e.g., water, buffer, ethanol).

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are included.

-

Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved solids.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of dissolved Cefazolin sodium using a validated analytical method, such as UV-Vis spectrophotometry or HPLC (as described in 5.1).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL).

Moisture Content (Karl Fischer Titration)

This protocol is the standard method for determining the water content in pharmaceutical substances like Cefazolin sodium.

Methodology:

-

Apparatus: A volumetric or coulometric Karl Fischer titrator. Coulometric titration is preferred for very low moisture levels (<1%), while volumetric is suitable for higher levels.

-

Reagent Standardization: The Karl Fischer reagent is standardized using a known amount of a water standard, such as disodium tartrate dihydrate.

-

Titration Vessel Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, electrometric endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

-

Sample Analysis:

-

Accurately weigh a specified quantity of Cefazolin sodium powder.

-

Quickly transfer the sample into the titration vessel.

-

Stir to dissolve the sample and titrate with the Karl Fischer reagent to the electrometric endpoint.

-

-

Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined water equivalence factor of the reagent. The result is typically expressed as a percentage (w/w).

Conclusion

The physicochemical properties of Cefazolin sodium are well-characterized, providing a solid foundation for its development and use as a pharmaceutical agent. Its high water solubility facilitates parenteral formulation, while its stability is predictable under defined conditions of pH and temperature. The existence of different crystalline hydrates underscores the importance of stringent manufacturing controls to ensure product consistency and performance. The analytical methods and workflows presented in this guide offer robust frameworks for the quality control and ongoing research of this vital antibiotic. This comprehensive overview serves as a valuable technical resource for scientists and professionals dedicated to ensuring the quality, safety, and efficacy of Cefazolin sodium formulations.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. researchgate.net [researchgate.net]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 5. Estimation of the degree of crystallinity of cefazolin sodium by X-ray and infrared methods - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Cefazolin: A Technical Guide

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefazolin, a first-generation cephalosporin antibiotic. Designed for researchers, scientists, and drug development professionals, this document details Cefazolin's activity against a range of clinically relevant bacteria, outlines standardized experimental protocols for susceptibility testing, and illustrates key mechanisms and workflows.

Mechanism of Action

Cefazolin is a bactericidal agent that inhibits bacterial cell wall synthesis. Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, Cefazolin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][2][3]

References

Molecular Targets of Cefazolin in Staphylococcus aureus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin, is a critical therapeutic agent in the management of infections caused by methicillin-susceptible Staphylococcus aureus (MSSA). Its bactericidal activity is primarily achieved through the disruption of cell wall synthesis, a process mediated by its interaction with specific molecular targets within the bacterium. This technical guide provides a comprehensive overview of the molecular targets of Cefazolin in S. aureus, detailing the quantitative aspects of these interactions, the experimental protocols for their investigation, and the downstream consequences of target engagement.

Primary Molecular Targets: Penicillin-Binding Proteins (PBPs)

The principal molecular targets of Cefazolin in S. aureus are the Penicillin-Binding Proteins (PBPs). These are a group of transpeptidases located in the bacterial cell membrane that are essential for the final steps of peptidoglycan synthesis. By binding to and acylating the active site of these enzymes, Cefazolin effectively inhibits their function, leading to a loss of cell wall integrity and subsequent cell lysis.[1][2][3][4][5] In MSSA, there are four major PBPs: PBP1, PBP2, PBP3, and PBP4.

Quantitative Analysis of Cefazolin-PBP Interactions

The affinity of Cefazolin for each PBP determines its efficacy in inhibiting cell wall synthesis. This is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the enzymatic activity of the target PBP.

| Molecular Target | Type | Function | Cefazolin IC50 (µg/mL) |

| PBP1 | High Molecular Weight PBP | Transpeptidase and Transglycosylase | Data not available |

| PBP2 | High Molecular Weight PBP | Transpeptidase and Transglycosylase | 0.078 |

| PBP3 | High Molecular Weight PBP | Transpeptidase (septal peptidoglycan synthesis) | Data not available |

| PBP4 | Low Molecular Weight PBP | Carboxypeptidase and Transpeptidase | >30 |

Resistance Mechanisms

Resistance to Cefazolin in S. aureus can arise through several mechanisms, primarily involving alterations in the primary PBP targets or through enzymatic degradation of the antibiotic.

Altered Penicillin-Binding Proteins (PBP2a)

In Methicillin-Resistant S. aureus (MRSA), resistance is conferred by the acquisition of the mecA gene, which encodes for a modified PBP known as PBP2a or PBP2'. PBP2a has a very low affinity for most β-lactam antibiotics, including Cefazolin, and can therefore continue to function in cell wall synthesis even in the presence of the drug.

β-Lactamase Production and the Cefazolin Inoculum Effect (CzIE)

Many strains of S. aureus produce β-lactamases, enzymes that hydrolyze the β-lactam ring of antibiotics like Cefazolin, rendering them inactive. Four serotypes of staphylococcal β-lactamase have been identified: A, B, C, and D. The hydrolytic activity of these enzymes against Cefazolin varies significantly.

The "Cefazolin Inoculum Effect" (CzIE) is a phenomenon observed in some MSSA strains where the minimum inhibitory concentration (MIC) of Cefazolin increases significantly at higher bacterial densities. This is often associated with the hyperproduction of β-lactamases, particularly type A and C, which can effectively degrade Cefazolin at the site of infection.

The efficiency of Cefazolin hydrolysis by different β-lactamase isotypes can be compared using kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

| β-Lactamase Isotype | Km (µM) | kcat (s⁻¹) |

| Type A | 16 | 0.12 |

| Type B | 45 | 0.25 |

| Type C | 50 | 0.30 |

| Type D | 18 | 0.08 |

Downstream Effects of Cefazolin Action

Beyond the direct inhibition of peptidoglycan synthesis, the interaction of Cefazolin with its molecular targets can trigger downstream effects on bacterial physiology and virulence.

Regulation of Virulence Gene Expression

Studies have shown that sub-inhibitory concentrations of Cefazolin can modulate the expression of virulence factors in S. aureus. For instance, Cefazolin has been observed to reduce the transcription of the lukE gene, which encodes a component of the leukocidin ED toxin. This effect may be linked to the accessory gene regulator (agr) system, a global regulator of virulence in S. aureus.

Signaling Pathway Diagram

Caption: Downstream effects of Cefazolin interaction with PBPs in S. aureus.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus on a suitable agar plate (e.g., Tryptic Soy Agar) overnight at 37°C.

-

Select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve the desired final inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for standard testing). For CzIE testing, prepare additional dilutions to achieve a high inoculum of 5 x 10⁷ CFU/mL.

-

-

Preparation of Cefazolin Dilutions:

-

Prepare a stock solution of Cefazolin in a suitable solvent (e.g., sterile water).

-

Perform serial two-fold dilutions of the Cefazolin stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the Cefazolin dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of Cefazolin that completely inhibits visible bacterial growth.

-

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Penicillin-Binding Protein (PBP) Competition Assay

Method: Fluorescent Penicillin (Bocillin-FL) Binding Assay

Protocol:

-

Membrane Preparation:

-

Grow S. aureus to mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash with buffer (e.g., phosphate-buffered saline, PBS).

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at low speed to remove unbroken cells.

-

Collect the supernatant and centrifuge at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competition Binding:

-

In separate tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of Cefazolin for a defined period (e.g., 10 minutes at 30°C).

-

Include a control tube with no Cefazolin.

-

-

Fluorescent Labeling:

-

Add a fixed, sub-saturating concentration of Bocillin-FL (a fluorescent penicillin derivative) to each tube and incubate for a further defined period (e.g., 15 minutes at 30°C).

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band.

-

The IC50 is the concentration of Cefazolin that reduces the fluorescence intensity of a specific PBP band by 50% compared to the control.

-

Experimental Workflow for PBP Competition Assay

Caption: Workflow for PBP competition assay using fluorescent penicillin.

Conclusion

Cefazolin remains a cornerstone in the treatment of MSSA infections due to its potent activity against the essential Penicillin-Binding Proteins. A thorough understanding of its molecular targets, the quantitative aspects of these interactions, and the mechanisms of resistance is paramount for optimizing its clinical use and for the development of novel anti-staphylococcal agents. The methodologies outlined in this guide provide a framework for the continued investigation of Cefazolin's mechanism of action and the evolving landscape of S. aureus resistance.

References

- 1. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactam Therapy for Methicillin-Susceptible Staphylococcus aureus Bacteremia: A Comparative Review of Cefazolin versus Antistaphylococcal Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cefazolin versus anti-staphylococcal penicillins for the treatment of patients with Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cefazolin In Vitro Bacterial Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin, a first-generation cephalosporin antibiotic, is a critical agent in the treatment of various bacterial infections. It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][2][3] Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical use, monitoring resistance trends, and in the development of new antimicrobial agents. These application notes provide detailed protocols and critical data for determining the susceptibility of bacteria to cefazolin using standardized methods.

Mechanism of Action

Cefazolin exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, cefazolin disrupts the cross-linking of peptidoglycan chains. This interference with cell wall synthesis ultimately leads to a weakened cell wall and subsequent cell lysis, particularly in rapidly dividing bacteria.

Caption: Cefazolin's Mechanism of Action.

Data Presentation: Interpretive Criteria and Quality Control

Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria and rigorous quality control. The following tables summarize the cefazolin breakpoints from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as the expected quality control ranges for reference bacterial strains.

Table 1: Cefazolin MIC and Zone Diameter Interpretive Criteria (CLSI)

| Organism Group | Test Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |

| Disk Diffusion (mm) | ≥ 18 | 15-17 | ≤ 14 | |

| Staphylococcus spp. | MIC (µg/mL) | ≤ 2 | 4 | ≥ 8 |

| Disk Diffusion (mm) | ≥ 18 | 15-17 | ≤ 14 |

Note: For uncomplicated urinary tract infections (uUTIs) caused by E. coli, K. pneumoniae, and P. mirabilis, CLSI has separate breakpoints. Cefazolin can be used as a surrogate to predict the susceptibility of several oral cephalosporins for uUTIs.

Table 2: Cefazolin MIC and Zone Diameter Interpretive Criteria (EUCAST)

| Organism Group | Test Method | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | MIC (µg/mL) | ≤ 1 | 2 | > 2 |

| Disk Diffusion (mm) | ≥ 22 | 19-21 | < 19 | |

| Staphylococcus aureus | MIC (µg/mL) | ≤ 1 | 2 | > 2 |

| Disk Diffusion (mm) | ≥ 22 | 19-21 | < 19 |

Table 3: Quality Control Ranges for Cefazolin Susceptibility Testing

| Quality Control Strain | Test Method | MIC (µg/mL) | Zone Diameter (mm) |

| Escherichia coli ATCC® 25922™ | MIC | 1 - 4 | |

| Disk Diffusion | 21 - 27 | ||

| Staphylococcus aureus ATCC® 25923™ | MIC | 0.25 - 1 | |

| Disk Diffusion | 29 - 35 | ||

| Staphylococcus aureus ATCC® 29213™ | MIC | 0.25 - 1 |

Experimental Protocols

Preparation of Cefazolin Stock Solution

Proper preparation of the antimicrobial stock solution is the first critical step in susceptibility testing.

-

Powder and Solvent: Obtain cefazolin sodium powder. The recommended solvent is sterile distilled water.

-

Calculation of Powder Mass:

-

Determine the desired concentration of the stock solution (e.g., 1280 µg/mL).

-

Account for the potency of the cefazolin powder (provided by the manufacturer).

-

Use the following formula to calculate the amount of powder needed: Mass (mg) = (Desired Concentration (µg/mL) x Volume (mL)) / (Potency (µg/mg))

-

-

Preparation:

-

Aseptically weigh the calculated amount of cefazolin powder.

-

Dissolve the powder in the appropriate volume of sterile distilled water.

-

Ensure complete dissolution by vortexing.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Storage:

-

Dispense the stock solution into sterile, single-use aliquots.

-

Store at -20°C or colder. Avoid repeated freeze-thaw cycles. Reconstituted cefazolin is stable for 24 hours at room temperature or for 10 days if refrigerated (5°C).

-

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of cefazolin in a liquid medium.

-

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Cefazolin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Dispense 100 µL of CAMHB into each well of the microtiter plate.

-

Add 100 µL of the cefazolin stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in sterile saline.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well (except for a sterility control well) with 5 µL of the diluted bacterial suspension.

-

Include a growth control well (no cefazolin) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of cefazolin that completely inhibits visible bacterial growth.

-

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to determine the susceptibility of bacteria to cefazolin.

-

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Cefazolin disks (30 µg)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile cotton swabs

-

-

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Inoculate the entire surface of an MHA plate by streaking the swab evenly in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply a 30 µg cefazolin disk to the surface of the agar.

-

Gently press the disk to ensure complete contact with the agar.

-

Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

-

Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria in the tables above.

-

Agar Dilution Method

This method also determines the MIC of cefazolin but on a solid medium.

-

Materials:

-

Mueller-Hinton Agar (MHA)

-

Cefazolin stock solution

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

-

Procedure:

-

Prepare a series of MHA plates, each containing a specific concentration of cefazolin. This is done by adding the appropriate volume of cefazolin stock solution to molten MHA before pouring the plates.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (approximately 1-2 µL, delivering 10^4 CFU per spot).

-

Include a growth control plate with no cefazolin.

-

Allow the inocula to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of cefazolin that inhibits the growth of the bacteria.

-

Experimental Workflow Diagram

Caption: Cefazolin Susceptibility Testing Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cefazolin Quantification

Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections.[1][2] Accurate and reliable quantification of Cefazolin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a precise and accurate method for this purpose.[1] This application note presents a validated HPLC method for the quantification of Cefazolin.

Chromatographic Conditions

A summary of various HPLC methods for Cefazolin quantification is presented in the table below, offering a selection of conditions that can be adapted based on the available instrumentation and specific application.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Hibar® µBondapak® C18 (4.6 mm × 75 mm, 3.5 µm)[1] | Zorbax Eclipse Plus C18 (4.6 mm x 250 mm, 5 µm)[3] | LiChrosorb RP8-5 (4.6 mm x 250 mm) | SS Wakosil II- C18 (4.6 mm x 250 mm i.d., 5 µm) |

| Mobile Phase | Acetonitrile:Monobasic sodium phosphate buffer (pH 2.5) (17:83 v/v) | Water:Acetonitrile (60:40 v/v), pH adjusted to 8 with triethylamine | Acetonitrile:Water:0.5M KH2PO4 (100:894:6 v/v) | Phosphate buffer (pH 6.8):Methanol (5:2 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.5 mL/min | 1.0 mL/min |

| Detection (UV) | 254 nm | 270 nm | 272 nm | 254 nm |

| Injection Volume | 20 µL | 10 µL | Not Specified | Not Specified |

| Temperature | 25°C | Room Temperature | Ambient | Not Specified |

| Retention Time | Not Specified | 3.6 min | Not Specified | Not Specified |

Method Validation Summary

The described methods have been validated according to International Conference on Harmonization (ICH) guidelines.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range | 5–100 µg/mL | 30-80 µg/mL | Not Specified | 1-100 µg/mL |

| Correlation Coeff. | >0.9995 | 0.9999 | Not Specified | Not Specified |

| Accuracy (% Recovery) | 98.35%–100.86% | Satisfactory | -2.3% to +3.6% (intra-assay), -3.5% to +1.1% (inter-assay) | 96-105% |

| Precision (RSD%) | Not Specified | Satisfactory | 2.3-12.5% (intra-assay), 1.7-7.1% (inter-assay) | Within acceptance criteria |

| LOD | 12.92 ng/mL | Satisfactory | Not Specified | 0.1 µg/mL |

| LOQ | 43.09 ng/mL | Satisfactory | 0.2 µg/mL | 0.2 µg/mL |

Experimental Protocols

Protocol 1: Quantification of Cefazolin in Pharmaceutical Formulations

This protocol is based on the method described by Hasan et al.

1. Materials and Reagents

-

Cefazolin Sodium reference standard

-

Acetonitrile (HPLC grade)

-

Monobasic sodium phosphate monohydrate

-

Phosphoric acid

-

Purified water

-

0.45 µm membrane filter

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Ultrasonic cleaner

-

pH meter

-

Volumetric flasks and pipettes

3. Preparation of Mobile Phase

-

Prepare a monobasic sodium phosphate monohydrate buffer by dissolving 2.759 g in 1 L of purified water.

-

Adjust the pH of the buffer to 2.5 ± 0.1 with phosphoric acid.

-

The mobile phase consists of a mixture of acetonitrile and the phosphate buffer in a ratio of 17:83 (v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

4. Preparation of Standard Solutions

-

Stock Standard Solution (500 µg/mL): Accurately weigh approximately 50 mg of Cefazolin Sodium reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (50 µg/mL): Dilute 10 mL of the stock standard solution to 100 mL with the mobile phase in a volumetric flask.

-

Prepare a series of calibration standards by further diluting the working standard solution to achieve concentrations in the range of 5-100 µg/mL.

5. Preparation of Sample Solutions

-

Accurately weigh a portion of the injectable formulation powder equivalent to 50 mg of Cefazolin.

-

Transfer to a 100 mL volumetric flask, add approximately 50 mL of mobile phase, and sonicate for 10 minutes.

-

Dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.

6. Chromatographic Analysis

-

Set the HPLC system with the chromatographic conditions specified in Method 1 of the table.

-

Inject 20 µL of the standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak area for Cefazolin.

7. Calculation

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of Cefazolin in the sample solution from the calibration curve.

-

Calculate the amount of Cefazolin in the pharmaceutical formulation.

Protocol 2: Quantification of Cefazolin in Serum

This protocol is adapted from the method described by Hasan et al. and another rapid analysis method.

1. Materials and Reagents

-

Cefazolin Sodium reference standard

-

Acetonitrile (HPLC grade)

-

Trichloroacetic acid (6%)

-

Methanol (HPLC grade)

-

Acetic acid (1%)

-

Purified water

2. Equipment

-

HPLC system with UV detector

-

Centrifuge

-

Vortex mixer

-

Micropipettes

3. Sample Preparation

-

To a 0.5 mL aliquot of serum, add 1.0 mL of 6% trichloroacetic acid to precipitate proteins.

-

Vortex the mixture and then centrifuge.

-

Collect the supernatant for injection.

-

Alternatively, for protein precipitation with acetonitrile, add 90 mL of acetonitrile to 10 mL of plasma, centrifuge, and filter the supernatant.

4. Chromatographic Analysis

-

Use the chromatographic conditions outlined in the literature, for instance, a reverse-phase column with a mobile phase of 10-15% methanol in 1% aqueous acetic acid.

-

Inject the prepared sample supernatant into the HPLC system.

-

Monitor the effluent at an appropriate UV wavelength (e.g., 254 nm or 272 nm).

5. Quantification

-

Prepare calibration standards by spiking known concentrations of Cefazolin into blank serum and processing them in the same manner as the samples.

-

Construct a calibration curve and determine the Cefazolin concentration in the unknown samples.

Experimental Workflow

References

Preparing Cefazolin Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefazolin, a first-generation cephalosporin antibiotic, is a crucial tool in various laboratory settings, primarily for its bactericidal activity against a range of Gram-positive and some Gram-negative bacteria.[1][2] Proper preparation and handling of Cefazolin solutions are paramount to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and use of Cefazolin solutions in common laboratory applications, including in vitro antimicrobial susceptibility testing.

Mechanism of Action

Cefazolin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.

Caption: Mechanism of action of Cefazolin.

Preparation of Cefazolin Stock Solutions

The following protocols detail the preparation of Cefazolin stock solutions at various concentrations. Cefazolin is typically supplied as a sodium salt powder.

Materials:

-

Cefazolin sodium powder

-

Sterile Water for Injection, USP

-

0.9% Sodium Chloride Injection, USP (Normal Saline)

-

5% Dextrose Injection, USP (D5W)

-

Sterile conical tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol 2.1: Reconstitution of Cefazolin Powder

-

Aseptically weigh the desired amount of Cefazolin sodium powder.

-

In a sterile tube or vial, add the appropriate volume of sterile solvent (Sterile Water for Injection is preferred for initial reconstitution) to the powder according to the table below.

-

Shake the vial well until the powder is completely dissolved. The reconstituted solution should be a pale yellow to yellow color.

-

For long-term storage or critical applications, sterile filter the reconstituted solution using a 0.22 µm syringe filter into a new sterile container.

| Vial Size (Cefazolin) | Volume of Sterile Water for Injection to Add | Approximate Final Concentration |

| 500 mg | 2.0 mL | 225 mg/mL |

| 1 g | 2.5 mL | 330 mg/mL |

| 1 g | 9.5 mL | 100 mg/mL |

| 2 g | 5.0 mL | ~317.5 mg/mL |

Table 1: Reconstitution of Cefazolin Vials for High Concentration Stocks.

Protocol 2.2: Preparation of Working Solutions

For many cell culture and microbiology experiments, lower concentration working solutions are required. These can be prepared by diluting the high-concentration stock solution.

-

Using a calibrated pipette, transfer the required volume of the Cefazolin stock solution to a sterile tube.

-

Add the desired volume of a compatible diluent (e.g., Normal Saline, D5W, or specific culture medium) to achieve the final target concentration.

-

Mix gently by inversion or brief vortexing.

| Desired Final Concentration | Example Dilution from 100 mg/mL Stock |

| 50 mg/mL | Add 10 mL of 100 mg/mL stock to 10 mL of normal saline. |

| 25 mg/mL | Add 5 mL of 100 mg/mL stock to 15 mL of normal saline. |

| 10 mg/mL | Add 1 mL of 100 mg/mL stock to 9 mL of diluent. |

| 1 mg/mL | Add 100 µL of 100 mg/mL stock to 9.9 mL of diluent. |

Table 2: Example Dilutions for Cefazolin Working Solutions.

Stability and Storage of Cefazolin Solutions

The stability of Cefazolin solutions is dependent on the solvent, concentration, temperature, and exposure to light.

| Storage Condition | Solvent/Container | Concentration | Stability |

| Room Temperature (20-25°C) | Sterile Water in vials/syringes | 225-330 mg/mL | 24 hours |

| Room Temperature (25°C) | 1.5% or 4.25% Dextrose | 0.5 mg/mL | 8 days |

| Refrigerated (2-8°C or 5°C) | Sterile Water in vials/syringes | 225-330 mg/mL | 10 days |

| Refrigerated (4°C) | 1.5% or 4.25% Dextrose | 0.5 mg/mL | 14 days |

| Refrigerated (5°C) | Sterile Water in polypropylene syringes | 100 and 200 mg/mL | Up to 30 days (protected from light) |

| Refrigerated (5°C) | D5W or NS in PVC minibags | 20 and 40 mg/mL | Up to 30 days (protected from light) |

| Frozen (-10°C or -20°C) | Water for Injection, D5W, or NS | Various | Up to 26 weeks |

| Frozen (-20°C) | Aqueous solutions in original containers | 125-330 mg/mL | 12 weeks |

Table 3: Stability of Reconstituted Cefazolin Solutions.

Note: Reconstituted solutions may darken in color upon storage, which does not necessarily indicate a loss of potency. Protect solutions from light, especially during long-term storage. Thawed frozen solutions are typically stable for 24 hours at room temperature or for up to 10 days under refrigeration. Do not refreeze thawed solutions.

Application: In Vitro Antimicrobial Susceptibility Testing (AST)

A primary application of Cefazolin in the laboratory is to determine the susceptibility of bacterial isolates to the antibiotic. The disk diffusion (Kirby-Bauer) method is a common qualitative technique.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Protocol 4.1: Disk Diffusion (Kirby-Bauer) Method

-

Prepare Bacterial Inoculum: From a pure culture, prepare a bacterial suspension in sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

-

Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

-

Apply Cefazolin Disk: Aseptically place a Cefazolin-impregnated disk (typically 30 µg) onto the surface of the inoculated agar. Ensure the disk is in firm contact with the agar.

-

Incubation: Invert the plate and incubate at 35 ± 2°C for 16-18 hours.

-